
3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enon
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone involves the reaction of Cyclohexane-1,3-dione and 3-amino-5-methylisoxazole. These reactants were added to a mixture of absolute ethanol and ethyl acetate, and the solution was refluxed and stirred for 6 hours .Molecular Structure Analysis
The molecular weight of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone is 192.21 g/mol. The compound’s structure includes a cyclohexenone ring and a 5-methylisoxazole ring, which are connected by an amino group .Chemical Reactions Analysis
The chemical behavior of 3-amino-5-methylisoxazole, a component of the compound, differs significantly from that of 5-amino-3-methylisoxazole. In most cases, the nucleophilic sites of the latter in reactions are the NH2 group and 4-CH center of the isoxazole ring, while in the analogous reactions of the former, the 4-CH center is never involved in the formation of final heterocycles .Physical And Chemical Properties Analysis
The compound has a melting point of 225-226 °C . Its 1H NMR (DMSO-d6) δ values are 1.1-2.2 (6H, m, cyclohexene ring), 3.4 (3H, s, CH3), 6.0 (1H, s, CH), 6.3 (1H, s, isoxazole H), 9.5 (1H, br s, NH) .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und Synthese
Die Verbindung „3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enon“ kann als Vorläufer bei der Synthese verschiedener pharmakologisch aktiver Moleküle dienen. Ihre Struktur, die sowohl einen Isoxazolring als auch eine Enoneinheit aufweist, macht sie zu einem vielseitigen Zwischenprodukt für die Konstruktion von Verbindungen mit potenziellen therapeutischen Wirkungen. So können Modifikationen des Isoxazolrings zu Derivaten mit entzündungshemmenden und schmerzlindernden Eigenschaften führen .
Biologische Studien
Isoxazolderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten. Das Vorhandensein der 5-Methylisoxazol-3-yl-Gruppe in der Verbindung deutet darauf hin, dass sie zur Untersuchung biologischer Pfade verwendet werden könnte, insbesondere solcher, die zentrale Nervensystemrezeptoren betreffen, da Isoxazole nachweislich mit GABA-Rezeptoren interagieren .
Materialwissenschaft
Der Cyclohexenonkern der Verbindung bietet ein Gerüst für die Entwicklung von Materialien mit einzigartigen elektronischen Eigenschaften. Forscher könnten die Verwendung dieser Verbindung bei der Herstellung organischer Halbleiter oder als Baustein für leitfähige Polymere untersuchen .
Katalyse
Im Bereich der Katalyse könnte „this compound“ auf sein Potenzial als Ligand in Übergangsmetallkomplexen untersucht werden. Solche Komplexe können eine Vielzahl wichtiger chemischer Reaktionen katalysieren, darunter asymmetrische Synthese und Oxidationsreaktionen .
Umweltwissenschaften
Das Potenzial der Verbindung, bei Biodegradationsprozessen Zwischenprodukte zu bilden, macht sie für Umweltstudien relevant. Sie könnte verwendet werden, um die Abbauwege komplexerer Moleküle in der Umwelt, wie z. B. Pharmazeutika, zu verfolgen und zum Verständnis ihrer Umweltbelastung beizutragen .
Photokatalytische Anwendungen
Aufgrund ihrer strukturellen Merkmale könnte diese Verbindung an photokatalytischen Abbaustudien beteiligt sein. Sie könnte als Zwischenprodukt oder Photosensibilisator beim Abbau von Schadstoffen unter Lichteinstrahlung wirken und so zur Umweltbehebung beitragen .
Biochemische Analyse
Biochemical Properties
3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone plays a significant role in biochemical reactions. It interacts with enzymes such as cyclooxygenase and lipoxygenase, influencing the production of eicosanoids. The compound also binds to proteins like albumin, affecting its transport and distribution in the bloodstream. Additionally, it interacts with biomolecules such as nucleic acids, potentially influencing gene expression and cellular metabolism .
Cellular Effects
3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone has notable effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. The compound also affects cell proliferation and apoptosis, making it a potential candidate for cancer research .
Molecular Mechanism
The molecular mechanism of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone involves its binding interactions with biomolecules. It acts as an inhibitor of cyclooxygenase, reducing the production of pro-inflammatory eicosanoids. Additionally, it binds to nucleic acids, influencing gene expression by modulating transcription factors. The compound also affects enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone vary with different dosages in animal models. At low doses, it has minimal toxic effects and can modulate cellular processes effectively. At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound also affects metabolic flux, altering the levels of metabolites in pathways such as glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone is transported and distributed through interactions with transporters and binding proteins. It binds to albumin in the bloodstream, facilitating its transport to various tissues. The compound also interacts with cellular transporters, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 3-((5-Methylisoxazol-3-yl)amino)cyclohex-2-enone is crucial for its activity and function. It is primarily localized in the cytoplasm but can also be found in the nucleus, where it influences gene expression. The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its proper distribution within the cell .
Eigenschaften
IUPAC Name |
3-[(5-methyl-1,2-oxazol-3-yl)amino]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-5-10(12-14-7)11-8-3-2-4-9(13)6-8/h5-6H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJYEVUWOYRVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC2=CC(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



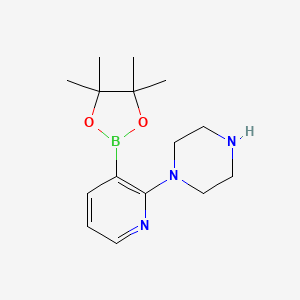
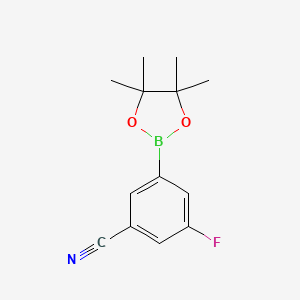



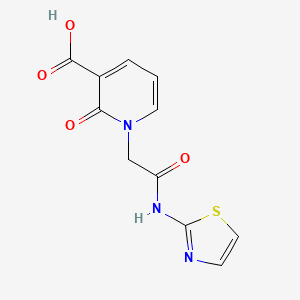
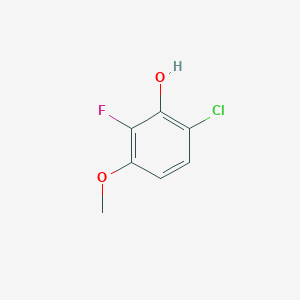

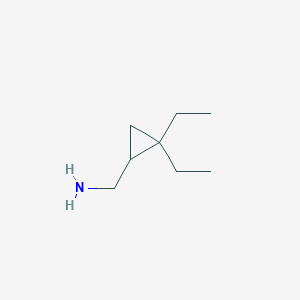
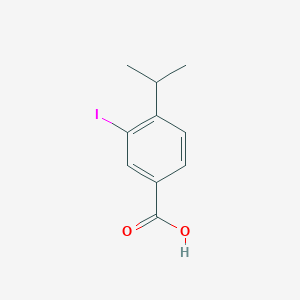
![5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1451333.png)
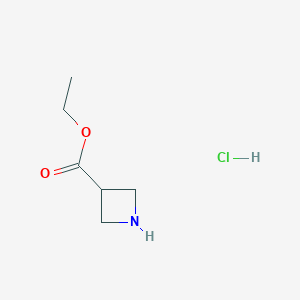
![trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B1451337.png)
